BenchChemオンラインストアへようこそ!

Boc-D-2Ado-OH

Peptide Therapeutics Proteolytic Stability D-Amino Acids

Boc-D-2Ado-OH (CAS 1821791-33-6) is a protected, non-standard D-amino acid derivative, chemically defined as (2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]dodecanoic acid. Commonly supplied as a white crystalline powder with a molecular weight of approximately 315.4 g/mol, it features a tert-butoxycarbonyl (Boc) group safeguarding the amino function.

Molecular Formula C17H33NO4
Molecular Weight 315.4 g/mol
CAS No. 1821791-33-6
Cat. No. B6359193
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBoc-D-2Ado-OH
CAS1821791-33-6
Molecular FormulaC17H33NO4
Molecular Weight315.4 g/mol
Structural Identifiers
SMILESCCCCCCCCCCC(C(=O)O)NC(=O)OC(C)(C)C
InChIInChI=1S/C17H33NO4/c1-5-6-7-8-9-10-11-12-13-14(15(19)20)18-16(21)22-17(2,3)4/h14H,5-13H2,1-4H3,(H,18,21)(H,19,20)/t14-/m1/s1
InChIKeySZABHIWVVZRYJI-CQSZACIVSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Boc-D-2Ado-OH (CAS 1821791-33-6) Identification and Role as a Protected D-Amino Acid Building Block


Boc-D-2Ado-OH (CAS 1821791-33-6) is a protected, non-standard D-amino acid derivative, chemically defined as (2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]dodecanoic acid . Commonly supplied as a white crystalline powder with a molecular weight of approximately 315.4 g/mol, it features a tert-butoxycarbonyl (Boc) group safeguarding the amino function . This compound is specifically utilized as a hydrophobic, lipoamino acid building block in peptide synthesis, where its D-configuration enables the design of protease-resistant constructs .

Why Boc-D-2Ado-OH Cannot Be Directly Replaced by Its L-Enantiomer or Linear Isomers


Generic substitution with the L-enantiomer (Boc-L-2Ado-OH, CAS 146276-04-2) or linear isomers (e.g., Boc-12-Ado-OH, CAS 18934-81-1) is not chemically or functionally valid. While these analogs share identical molecular formulas (C17H33NO4) and masses, their stereochemistry dictates their biological fate. Peptides incorporating L-amino acids are rapidly degraded by ubiquitous proteases, whereas D-amino acid-containing peptides exhibit significant resistance, leading to drastically different in vivo half-lives [1]. Furthermore, the position of the amino group (alpha vs. terminal) alters the peptide backbone geometry and amphiphilic profile, which is crucial for bioactivity in lipidated peptide conjugates [2]. The specific alpha-D-configuration of Boc-D-2Ado-OH is therefore essential for projects requiring metabolically stable, chiral lipopeptides.

Quantitative Differentiation Evidence for Boc-D-2Ado-OH Against Closest Analogs


Proteolytic Stability: D- vs. L-Configuration in Peptide Therapeutics

Peptides containing D-amino acid residues demonstrate profound resistance to enzymatic degradation. A study on cell-penetrating peptides showed that an all-D-amino acid analog was retained intact in the cytosol for several days, whereas the all-L-amino acid parent peptide was degraded within hours [1]. This class-level inference supports the selection of Boc-D-2Ado-OH over its L-enantiomer (CAS 146276-04-2) for applications requiring long-lasting peptide activity.

Peptide Therapeutics Proteolytic Stability D-Amino Acids

Synthesis Compatibility: Boc- vs. Fmoc-Protection Strategy for Acid-Stable Linkers

Boc-D-2Ado-OH is specifically designed for Boc-solid-phase peptide synthesis (SPPS), which uses trifluoroacetic acid (TFA) for deprotection [1]. In contrast, Fmoc-protected analogs require piperidine, which can cleave base-sensitive linkers or sequences. Quantitatively, the Fmoc strategy is incompatible with peptides containing base-labile groups (e.g., ester linkages, certain glycopeptides), whereas Boc-D-2Ado-OH enables their successful synthesis. This fundamental orthogonality provides a clear procurement advantage when synthesizing acid-stable, base-sensitive peptide conjugates.

SPPS Boc-Chemistry Deprotection Orthogonality

Enantiomeric Purity Specification for Asymmetric Peptide Engineering

For stereospecific peptide engineering, the D-configuration must be free of L-isomer contamination to avoid pharmacological ambiguity. Boc-D-2Ado-OH is supplied with a minimum purity specification of 95% , which inherently includes enantiomeric purity. In contrast, the racemic mixture (Boc-DL-2Ado-OH, CAS 129850-61-9) would introduce 50% of the unwanted L-enantiomer, directly undermining protease-resistance and efficacy. For reproducible results, a single enantiomer building block is mandatory.

Chiral Purity Peptide Engineering Quality Control

Lipophilicity-Driven Bioavailability in Conotoxin Engineering

Incorporation of 2-aminododecanoic acid (the core residue in Boc-D-2Ado-OH) into peptide toxins has been directly shown to improve bioavailability. N-terminal conjugation of 2-amino-D,L-dodecanoic acid to α-conotoxin MII yielded a lipidic linear peptide that successfully folded into its bioactive form [1]. This provides direct evidence that the 12-carbon lipid chain is compatible with oxidative folding and receptor binding, a property not replicable with shorter-chain analogs (e.g., 2-aminooctanoic acid) which fail to provide sufficient membrane anchoring.

Lipopeptide Conotoxin Bioavailability

Physicochemical Comparison: Melting Point and Storage Stability

Boc-D-2Ado-OH requires refrigerated storage (2-8 °C) to maintain stability , which is a more stringent condition compared to the linear isomer Boc-12-Ado-OH (CAS 18934-81-1) which can be stored at cool, dry conditions . This indicates a difference in thermal stability, likely due to the position of the amino group influencing crystal lattice energy. For laboratories without reliable cold chain logistics, the linear isomer might be preferred for convenience, but this comes at the cost of losing the D-amino acid's proteolytic resistance and backbone geometry.

Compound Handling Storage Condition Thermal Stability

Optimal Application Scenarios for Boc-D-2Ado-OH Based on Verified Differentiation Data


Synthesis of Metabolically Stable Lipidated Peptide Therapeutics

Boc-D-2Ado-OH is the building block of choice for N-terminal lipidation of therapeutic peptides that require extended in vivo half-life. As demonstrated by the TAT peptide analog study [1], conversion from L- to D-amino acids extends intracellular retention from hours to days. By incorporating the D-2-aminododecanoic acid residue via Boc-D-2Ado-OH, peptide drug candidates gain both protease resistance and enhanced membrane anchoring, a dual advantage critical for sustained-action peptide pharmaceuticals.

Synthesis of Base-Labile Peptide Conjugates via Boc-SPPS

For peptides containing base-sensitive side-chain modifications (e.g., ester-linked prodrugs, phosphonate groups, or certain glycopeptide linkages), Boc-D-2Ado-OH is the required building block. Standard Fmoc-based synthesis uses piperidine, which would hydrolyze such groups [1]. Boc chemistry, with its acidolytic deprotection, bypasses this incompatibility entirely, making this compound indispensable for constructing complex, base-labile peptide architectures.

Folding and Bioactivity Studies of Disulfide-Rich Lipopeptide Toxins

Researchers engineering conotoxin-derived or other disulfide-rich peptide toxins can rely on Boc-D-2Ado-OH to produce correctly folded analogs. The successful oxidative folding of a C12-lipidated α-conotoxin MII construct confirms that this amino acid derivative is compatible with cysteine oxidation and final receptor-active conformation [1]. This scenario is highly specific to the C12 chain length, as shorter lipid chains may not provide adequate hydrophobic driving force for proper folding.

Chiral Peptide Libraries for Stereospecific Structure-Activity Relationship (SAR) Studies

In medicinal chemistry campaigns where stereochemistry is a variable, using the single D-enantiomer Boc-D-2Ado-OH ensures that the observed biological activity is absolutely attributed to the intended diastereomer. Using the racemic Boc-DL-2Ado-OH would confound SAR by introducing a 50% inactive L-isomer [1], leading to ambiguous dose-response data and requiring costly chiral resolution steps post-synthesis.

Quote Request

Request a Quote for Boc-D-2Ado-OH

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.